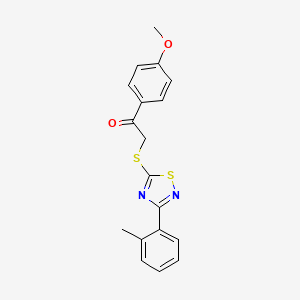![molecular formula C23H19N5O2 B2765909 2-amino-1-benzyl-N-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 376614-34-5](/img/structure/B2765909.png)
2-amino-1-benzyl-N-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-1-benzyl-N-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a useful research compound. Its molecular formula is C23H19N5O2 and its molecular weight is 397.438. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The synthesis of pyrroloquinoxaline derivatives often involves complex reactions highlighting the compound's intricate structure and the versatility of its chemical synthesis. For example, the synthesis of related compounds involves various steps, including condensation reactions, treatment with specific reagents, and cyclization processes to form pyrroloquinoxaline cores. These synthetic pathways are crucial for exploring the compound's applications in fields such as organic light-emitting diodes (OLEDs) and as ligands in catalytic reactions (El’chaninov et al., 2017; Aleksandrov et al., 2019).
Potential Applications
Organic Synthesis and Pharmaceutical Research : Derivatives of pyrroloquinoxaline are crucial in organic synthesis and pharmaceutical research. Their unique structure makes them valuable for developing new methodologies in organic chemistry and potential pharmacophores in drug discovery, illustrating the compound's significance beyond simple structural interest (Le et al., 2021).
Catalysis : Compounds related to 2-amino-1-benzyl-N-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide may act as ligands in catalytic systems, indicating potential applications in asymmetric synthesis and hydrogenation reactions. This suggests a broader relevance in facilitating chemical transformations that are essential in the synthesis of complex organic molecules (Imamoto et al., 2012).
Material Science : The electronic and structural properties of quinoxaline derivatives are of interest for the development of new materials, such as organic semiconductors and light-emitting diodes (LEDs). The synthesis and characterization of these compounds pave the way for innovations in electronic devices and materials science (Faizi et al., 2018).
Mecanismo De Acción
Target of Action
The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4). Mutations affecting EGFR expression or activity could result in cancer.
Mode of Action
The compound interacts with EGFR, potentially inhibiting its activity This interaction likely involves the compound binding to the active site of the receptor, preventing the natural ligand from initiating the signal cascade
Biochemical Pathways
The inhibition of EGFR by the compound would affect several biochemical pathways. EGFR is involved in the regulation of cell proliferation, differentiation, and survival . Its inhibition could therefore disrupt these processes, potentially leading to the death of cancer cells.
Result of Action
The compound has been shown to exhibit potent anticancer activities against certain cancer cell lines . This suggests that the compound’s action results in the death of these cells.
Propiedades
IUPAC Name |
2-amino-1-benzyl-N-(furan-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O2/c24-21-19(23(29)25-13-16-9-6-12-30-16)20-22(27-18-11-5-4-10-17(18)26-20)28(21)14-15-7-2-1-3-8-15/h1-12H,13-14,24H2,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLXCJKQXUKHFLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NCC5=CC=CO5)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[2-(dimethylamino)ethoxy]-4-fluoroaniline](/img/structure/B2765826.png)
![(3aS,6aS)-2-benzyl-N-(1-cyanoethyl)-octahydrocyclopenta[c]pyrrole-3a-carboxamide](/img/structure/B2765827.png)
![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}cyclobutanecarboxamide](/img/structure/B2765829.png)
![4,5,6,7-Tetrahydrothiazolo[4,5-c]pyridine hydrochloride](/img/structure/B2765831.png)
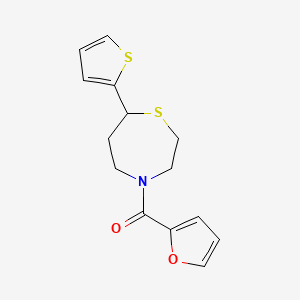
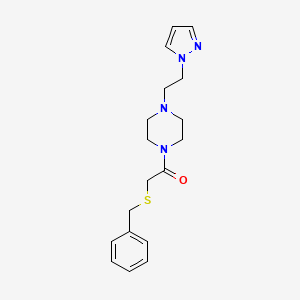

![3-{3-[(4-chlorophenyl)methoxy]phenyl}-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2765838.png)
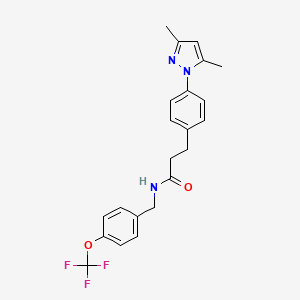
![6-(difluoromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2765840.png)
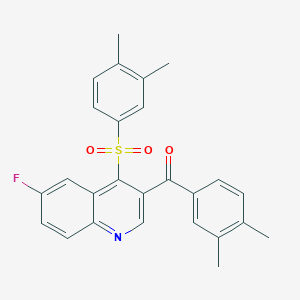
![tert-Butyl (4aS,8aS)-octahydro-4H-pyrido[4,3-b][1,4]oxazine-4-carboxylate](/img/structure/B2765844.png)
![1'-(3-(3-methylthiophen-2-yl)propanoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2765846.png)
